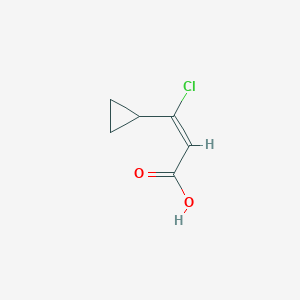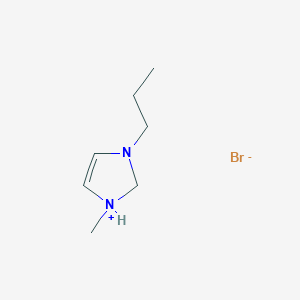
3-Thiophenecarboxaldehyde, 4-(trifluoromethyl)-
Vue d'ensemble
Description
3-Thiophenecarboxaldehyde is an aldehyde that is thiophene substituted by a formyl group at position 3 . It has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides and acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .
Synthesis Analysis
3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides . It has also been used in the synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Molecular Structure Analysis
The empirical formula of 3-Thiophenecarboxaldehyde is C5H4OS . The molecular weight is 112.15 . The SMILES string representation is [H]C (=O)c1ccsc1 .Chemical Reactions Analysis
3-Thiophenecarboxaldehyde has been used in the synthesis of a series of 4-substituted 2-thiophenesulfonamides . It has also been used in the synthesis of acetal and ketal derivatives of 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .Physical And Chemical Properties Analysis
3-Thiophenecarboxaldehyde has a vapor pressure of 0.31 mmHg at 20 °C . It is a liquid with a refractive index of n20/D 1.583 (lit.) . The boiling point is 194-196 °C (lit.), 86-87 °C/20 mmHg (lit.) . The density is 1.28 g/mL at 25 °C (lit.) . It should be stored at 2-8°C .Applications De Recherche Scientifique
- It has been employed in the synthesis of a series of 4-substituted 2-thiophenesulfonamides . These compounds find applications in materials science, pharmaceuticals, and agrochemicals.
- Scientists have utilized 3-Thiophenecarboxaldehyde to synthesize acetal and ketal derivatives of natural products such as 4′-demethylepipodophyllotoxin-β-D-glucoside and epipodophyllotoxin-β-D-glucoside .
- The compound has been involved in the preparation of 1,2-di-3-thienyl-2-hydroxyethanone , also known as 3,3′-thenoin . This molecule is a thienyl symmetric analog of benzoin .
Organic Synthesis
Natural Product Derivatives
Thienyl Analog of Benzoin
Safety and Hazards
3-Thiophenecarboxaldehyde is classified as Acute Tox. 4 Oral according to the GHS classification . It has a hazard statement of H302, which means it is harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
4-(trifluoromethyl)thiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNJYPBOAYVSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)
![4-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530596.png)





![3-[Methyl(prop-2-yn-1-yl)amino]pyridazine-4-carbonitrile](/img/structure/B1530605.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)

![1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1530613.png)